DI-beta-D-Xylopyranosylamine

Catalog No.
S1901894
CAS No.
62983-70-4
M.F
C10H19NO8
M. Wt
281.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-beta-D-Xylopyranosylamine

CAS Number

62983-70-4

Product Name

DI-beta-D-Xylopyranosylamine

IUPAC Name

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol

Molecular Formula

C10H19NO8

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1

InChI Key

WDQLRJPDYLYTMJ-IJNKSVJISA-N

SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O

It is important to note that these are just potential applications, and more research is needed to determine the specific scientific uses of DI-beta-D-Xylopyranosylamine.

Here are some resources where you can find more information about DI-beta-D-Xylopyranosylamine:

  • PubChem: PubChem DI-beta-D-Xylopyranosylamine:
  • GlpBio (supplier): GlpgBio Di-beta-D-xylopyranosylamine:
  • Scientific Laboratory Supplies (supplier): Scientific Laboratory Supplies Di(beta-D-xylopyranosyl)amine:

Di-beta-D-xylopyranosylamine is a glycosylamine derived from beta-D-xylopyranose. It features two beta-D-xylopyranosyl units linked to an amine group, resulting in a unique structure that combines carbohydrate and amino functionalities. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly due to its ability to interact with biological systems.

  • Research suggests xylobiose may act as a prebiotic, potentially influencing gut microbiota composition []. Prebiotics are dietary fibers that promote the growth of beneficial bacteria in the intestines.
  • More research is needed to fully understand the mechanism of action of xylobiose in biological systems [].
  • Xylobiose is generally considered safe for consumption [].
Typical of glycosylamines. Notable reactions include:

  • Transglycosylation: This reaction involves the transfer of a glycosyl group from one molecule to another, which can lead to the formation of di-beta-D-xylopyranosylamine from beta-D-xylopyranosylamine through the addition of another xylopyranosyl unit .
  • Benzoylation: Selective benzoylation reactions have been observed with derivatives of beta-D-xylopyranosylamines, indicating that di-beta-D-xylopyranosylamine may also participate in similar modifications .
  • N-acetylation: Modifications involving acetyl groups can also occur, impacting the solubility and reactivity of the compound.

Di-beta-D-xylopyranosylamine exhibits various biological activities, primarily due to its sugar moieties. Glycosylamines are known to interact with enzymes and receptors, potentially influencing metabolic pathways. Some studies suggest that compounds like di-beta-D-xylopyranosylamine may have:

  • Antimicrobial properties: Certain glycosides show efficacy against bacteria and fungi.
  • Antitumor activity: The structural characteristics may allow for interactions with cancer cell pathways.
  • Immunomodulatory effects: Glycosides can modulate immune responses, which may be relevant for therapeutic applications.

The synthesis of di-beta-D-xylopyranosylamine typically involves several steps:

  • Starting Material Preparation: Beta-D-xylopyranose is often used as a starting material.
  • Amine Coupling: The reaction of beta-D-xylopyranose with amines under controlled conditions leads to the formation of glycosylamines.
  • Transglycosylation: The addition of another beta-D-xylopyranosyl unit can be achieved through transglycosylation reactions .
  • Purification: The final product is purified using techniques such as chromatography.

Interaction studies involving di-beta-D-xylopyranosylamine focus on its binding affinity to various proteins and enzymes. These studies are essential for understanding its biological roles and therapeutic potential. Research indicates that glycosides can modulate enzymatic activity, suggesting that di-beta-D-xylopyranosylamine might influence metabolic pathways through specific interactions with glycoproteins or receptors .

Di-beta-D-xylopyranosylamine shares structural similarities with other glycosides and glycosylamines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-beta-D-glucopyranosylamineGlycosylamineDerived from glucose; known for higher solubility
N-acetyl-N-beta-D-glucopyranosylamineAcetylated GlycosideIncreased stability; used in drug formulations
Di-N-acetylchitobiosamineDisaccharide AmineContains chitin derivatives; antimicrobial properties
N-(beta-D-galactopyranosyl) amineGalactose-derivedDifferent sugar moiety; potential immunomodulatory effects

Uniqueness of Di-beta-D-xylopyranosylamine

The uniqueness of di-beta-D-xylopyranosylamine lies in its specific carbohydrate composition and potential dual functionality as both a sugar and an amine. This combination may provide distinct biochemical properties not found in other similar compounds, making it a candidate for specialized applications in drug development and biochemical research.

Structural and Functional Properties

DI-beta-D-Xylopyranosylamine’s structure features two xylopyranosyl moieties in the β-configuration, stabilized by hydrogen bonding between hydroxyl groups and the amine linker. The amine group enables nucleophilic reactivity, facilitating conjugate formation with electrophilic reagents (e.g., activated esters, fluorophores). This property is critical for synthesizing glycoconjugates with tailored functionalities, such as fluorescently labeled probes for glycan microarrays.

Applications in Glycomimetics and Enzyme Inhibition

Glycosylamines like DI-beta-D-Xylopyranosylamine serve as intermediates in synthesizing iminosugars, which are potent glycosidase inhibitors. The compound’s amine group can be modified to introduce heteroatoms (e.g., sulfur, nitrogen), altering glycosidic bond stability and enhancing inhibitory activity against enzymes such as glycogen phosphorylase. For example, N-glycosyl amides derived from xylopyranosylamines have shown efficacy in modulating carbohydrate metabolism.

Historical Development of Glycosylamine Research

Early Studies on Glycan Analysis

The study of glycosylamines traces back to the structural elucidation of N-glycans in glycoproteins. Early methods relied on enzymatic release of glycans (e.g., using peptide-N-glycosidase F) and chromatographic separation. However, limitations in preserving anomeric configuration during derivatization hindered progress.

Advances in Synthetic Glycoscience

Modern glycosylamine chemistry advanced with the development of orthogonal glycosylation strategies. For instance, the use of boronic acid-based solid-phase extraction (SPE) enabled selective enrichment of glycopeptides, while chemical glycosylation with controlled stereochemistry became pivotal. The synthesis of fluorophore-tagged xylosides further demonstrated the versatility of glycosylamines in creating probes for glycan analysis.

Key Milestones in Glycoconjugate Synthesis

A patent (EP0413675B1) introduced a method for converting glycosylamines to haloacetylated derivatives, ensuring β-anomeric configuration stability during conjugate synthesis. This approach facilitated the production of N-linked glycoconjugates, such as fluorescent glycans for microarray studies.

Role in Glycoconjugate Synthesis and Modification

Reagents and Reaction Mechanisms

DI-beta-D-Xylopyranosylamine’s amine group reacts with activated esters (e.g., N-hydroxysuccinimidyl esters) or fluorophores (e.g., fluorescein isothiocyanate) to form stable amide or thioether linkages. For example, its conjugation with pyrene butyrate yields fluorescent probes for glycan profiling.

Reaction TypeReagents/ConditionsApplication
Amide couplingActivated esters, DMF, DIPEAFluorescent glycan probes
HaloacetylationChloroacetyl chloride, basic conditionsN-linked glycoconjugates
Click chemistryAlkynes/azides, Cu(I) catalystGlycan microarrays

Synthesis of Complex Glycosides

In aminoglycoside synthesis, DI-beta-D-Xylopyranosylamine derivatives are employed as glycosyl donors. For instance, xylopyranosylamine intermediates undergo triflation and subsequent nucleophilic displacement to introduce amino groups, enabling the synthesis of novel antibiotics like paromomycin derivatives.

Challenges and Innovations

Maintaining anomeric integrity poses challenges. Strategies such as using β-anomeric-locked donors (e.g., via boronate esters) or haloacetylated intermediates have improved yields. Automated workflows for high-throughput glycan profiling further leverage glycosylamine reactivity.

XLogP3

-4.3

Wikipedia

(2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)

Dates

Modify: 2023-08-16

Explore Compound Types